molecular formula C9H18O2S2 B14489612 (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane CAS No. 65591-58-4

(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane

Cat. No.: B14489612
CAS No.: 65591-58-4
M. Wt: 222.4 g/mol
InChI Key: SWUOZPXVLJNEBP-YUMQZZPRSA-N
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Description

(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane is a chiral compound with significant applications in various fields of chemistry and industry. This compound is characterized by its unique structure, which includes two methylsulfanyl groups attached to a dioxolane ring. The stereochemistry of the compound, indicated by the (4R,5R) configuration, plays a crucial role in its chemical behavior and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the use of a dioxolane derivative as the starting material, which is then subjected to a series of reactions to introduce the methylsulfanyl groups. The reaction conditions often include the use of specific catalysts and solvents to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions. This includes the use of continuous flow reactors to maintain consistent reaction parameters and improve efficiency. The industrial process also focuses on minimizing waste and ensuring the sustainability of the production method.

Chemical Reactions Analysis

Types of Reactions

(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Oxidation: The methylsulfanyl groups can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The methylsulfanyl groups can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation reactions, and reducing agents like lithium aluminum hydride for reduction reactions. The reaction conditions vary depending on the desired product and may include specific temperatures, solvents, and catalysts.

Major Products

The major products formed from the reactions of this compound include sulfoxides, sulfones, and various substituted derivatives. These products have their own unique properties and applications in different fields.

Scientific Research Applications

(4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane has a wide range of applications in scientific research, including:

    Chemistry: Used as a chiral building block in the synthesis of complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to (4R,5R)-2,2-Dimethyl-4,5-bis[(methylsulfanyl)methyl]-1,3-dioxolane include other dioxolane derivatives with different substituents, such as:

  • 2,2-Dimethyl-4,5-bis(hydroxymethyl)-1,3-dioxolane
  • 2,2-Dimethyl-4,5-bis(ethylsulfanyl)methyl-1,3-dioxolane

Uniqueness

The uniqueness of this compound lies in its specific stereochemistry and the presence of methylsulfanyl groups. These features contribute to its distinct chemical behavior and make it valuable for various applications that require chiral compounds with specific functional groups.

Properties

CAS No.

65591-58-4

Molecular Formula

C9H18O2S2

Molecular Weight

222.4 g/mol

IUPAC Name

(4R,5R)-2,2-dimethyl-4,5-bis(methylsulfanylmethyl)-1,3-dioxolane

InChI

InChI=1S/C9H18O2S2/c1-9(2)10-7(5-12-3)8(11-9)6-13-4/h7-8H,5-6H2,1-4H3/t7-,8-/m0/s1

InChI Key

SWUOZPXVLJNEBP-YUMQZZPRSA-N

Isomeric SMILES

CC1(O[C@H]([C@@H](O1)CSC)CSC)C

Canonical SMILES

CC1(OC(C(O1)CSC)CSC)C

Origin of Product

United States

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